RuBi-Nicotine refers to a nicotine molecule caged within a Ruthenium-bispyridine (RuBi) complex. This complex serves as a photo-activatable or "caged" form of nicotine, remaining biologically inactive until exposed to light. [] Upon exposure to a specific wavelength of visible light, the RuBi complex undergoes photolysis, releasing free nicotine into the surrounding environment. [] This controlled release mechanism makes RuBi-Nicotine a valuable tool for studying the short and long-term biological effects of nicotine. []
RuBi-Nicotine is a novel compound that combines nicotine with a ruthenium-bipyridine complex, classified as a "caged" compound. This designation refers to its ability to render nicotine biologically inactive until it is activated by specific wavelengths of light. The compound is primarily utilized in scientific research to study the effects of nicotine on biological systems without the confounding variables associated with direct nicotine exposure.
RuBi-Nicotine can be synthesized in laboratory settings, typically involving the coordination of nicotine to a ruthenium-bipyridine complex. The compound's chemical formula is , and it has a molecular weight of approximately 808.81 g/mol. It is classified under the category of photolabile compounds, which are sensitive to light and can undergo rapid chemical transformations upon exposure to specific wavelengths.
The synthesis of RuBi-Nicotine involves several key steps:
The process requires careful monitoring of reaction conditions, including temperature and concentration, to ensure high-quality synthesis suitable for further applications .
The molecular structure of RuBi-Nicotine features a central ruthenium atom coordinated by two bipyridine ligands and two nicotine molecules. The structural representation can be summarized as follows:
The compound's structure allows for rapid photolysis upon exposure to visible light, facilitating the controlled release of free nicotine .
RuBi-Nicotine undergoes photolysis when exposed to light in the range of 450–500 nm. This reaction results in the release of free nicotine, which can then interact with biological targets such as nicotinic acetylcholine receptors (nAChRs). Key details about this reaction include:
The main product of this reaction is free nicotine, while the ruthenium-bipyridine complex remains intact for potential reuse .
The mechanism by which RuBi-Nicotine exerts its effects involves its interaction with nAChRs upon the release of free nicotine. Key aspects include:
RuBi-Nicotine exhibits several notable physical and chemical properties:
These properties make RuBi-Nicotine a versatile tool in pharmacological research .
RuBi-Nicotine has several significant applications in scientific research:
Optopharmacology leverages light-sensitive compounds to achieve temporally precise and spatially restricted manipulation of neuronal activity. Caged compounds represent a cornerstone of this approach, featuring biologically active molecules rendered inert by covalent attachment of a photolabile protecting group. Upon light exposure, these "cages" undergo rapid photolysis, releasing the active ligand with subcellular precision. This technique overcomes fundamental limitations of conventional pharmacology, including:
The development of caged compounds has been particularly transformative for studying fast synaptic transmission, where millisecond-scale events govern neuronal communication. Nicotinic acetylcholine receptors (nAChRs)—pentameric ligand-gated ion channels mediating rapid cholinergic signaling—present unique challenges due to their diverse subunit composition, widespread distribution, and involvement in reward pathways, cognitive functions, and disease states. Traditional pharmacological approaches cannot achieve the spatiotemporal resolution needed to probe nAChR function within native neural circuits.
The conceptual foundation for caged compounds emerged in the 1970s with the development of caged ATP for biochemical studies. Neuroscience applications accelerated in the 1980s-1990s with the synthesis of caged neurotransmitters, particularly caged glutamate compounds. Key milestones include:
Table 1: Evolution of Key Caged Neurotransmitters
Compound | Photolysis Trigger | Release Kinetics | Primary Application | Limitations |
---|---|---|---|---|
o-Nitrobenzyl Glu | UV (350-380 nm) | Milliseconds | Glutamatergic synaptic physiology | Slow kinetics; UV phototoxicity |
MNI-Glutamate | UV or 2-photon | Microseconds | Spine-specific uncaging in dendrites | Residual antagonism at high conc. |
CDNI-GABA | UV or 2-photon | Microseconds | Inhibitory circuit mapping | Moderate quantum yield (Φu~0.03) |
Early Nicotine Proxies | UV | Variable | Preliminary nAChR studies | Poor solubility; low uncaging yield |
Initial caged compounds relied on o-nitrobenzyl derivatives that required ultraviolet (UV) light for photolysis, causing significant photodamage in biological preparations and limiting penetration in scattering tissues like brain slices. The 2000s witnessed the development of ruthenium-bipyridine (RuBi) caged compounds excitable by visible light (400-450 nm), reducing phototoxicity while enabling deeper tissue penetration [7]. RuBi-based cages exhibited exceptional properties:
Despite these advances, caging tertiary amine neurotransmitters—including acetylcholine, nicotine, and monoamines—proved chemically challenging due to the absence of convenient attachment points (e.g., carboxylic acids, phenols) for photolabile groups. Early nicotine-caging attempts produced molecules with insufficient aqueous solubility, low uncaging efficiency, or residual receptor antagonism, hindering physiological applications [2].
RuBi-Nicotine (Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride) emerged as a breakthrough solution for nAChR optopharmacology. Its synthesis exploited ruthenium-bipyridine chemistry to cage nicotine via coordination bonds rather than traditional covalent linkages [5] [8]. This structural innovation conferred exceptional properties:
Table 2: Photochemical Properties of RuBi-Nicotine
Parameter | Specification | Experimental Advantage |
---|---|---|
Molecular Weight | 808.81 g/mol | Predictable diffusion kinetics in neural tissue |
Solubility | 50 mM in water | Compatibility with physiological applications |
Excitation Spectrum | Visible light (390-470 nm) | Minimal phototoxicity; deeper tissue penetration |
Photolysis Kinetics | <20 nanoseconds | Millisecond-scale receptor activation precision |
Quantum Yield | High (exact value proprietary) | Efficient nicotine release per photon absorbed |
Two-Photon Cross-Section | Compatible (700-900 nm) | 3D-targeted uncaging in intact tissue |
RuBi-Nicotine functions through photoinduced ligand dissociation: visible light excitation promotes an electron transfer that weakens nicotine-ruthenium coordination bonds, liberating free nicotine. Crucially, the caged compound itself shows no detectable agonist or antagonist activity at concentrations up to 1 mM, ensuring experimental fidelity [5].
The compound's visible-light sensitivity represented a quantum leap over UV-dependent predecessors. Blue light (390-470 nm) penetrates brain tissue more effectively than UV wavelengths, enables use with standard confocal microscopy systems, and avoids DNA photodamage concerns. When applied to nAChR-rich brain regions like the medial habenula (MHb) or interpeduncular nucleus (IPN), brief light flashes (1-100 ms) evoke precisely timed nicotinic currents that faithfully mimic endogenous signaling [2].
RuBi-Nicotine's most transformative capability lies in subcellular-resolution pharmacology. Unlike bath-applied nicotine that indiscriminately activates all nAChRs in a tissue, spatially focused uncaging allows researchers to:
Despite its transformative impact, RuBi-Nicotine exhibits limitations that motivated subsequent innovations. The ruthenium core generates reactive bipyridine byproducts during photolysis, potentially confounding long-term cellular physiology experiments. Its moderate two-photon uncaging cross-section (~0.05 GM at 720 nm) limits depth penetration in vivo compared to newer probes like PA-Nicotine (δu=0.094 GM at 810 nm) [2]. These constraints catalyzed the development of advanced alternatives while cementing RuBi-Nicotine's role as a pioneering tool that redefined nAChR investigation.
Table 3: RuBi-Nicotine vs. Next-Generation Photoactivatable Nicotine Analogs
Characteristic | RuBi-Nicotine | PA-Nicotine [2] |
---|---|---|
Caging Chemistry | Ruthenium coordination complex | Quaternary ammonium linkage |
Activation Wavelength | Visible light (390-470 nm) | UV-Visible (365 nm; 2P:720-900 nm) |
Uncaging Byproducts | Reactive bipyridine ligands | Biologically inert coumarin derivatives |
Dark Stability | Moderate (hours in solution) | High (days in solution) |
Quantum Yield (Φu) | High (proprietary) | 0.74% (compensated by high extinction) |
2P Uncaging Cross-Section | ~0.05 GM at 720 nm | 0.094 GM (810 nm); 0.059 GM (760 nm) |
Spatial Resolution | Cellular (∼10-20 μm) | Subcellular (∼1-5 μm) |
nAChR Antagonist Activity | None detected at 1 mM | None detected at working concentrations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7